Ethyltriethoxygermane

Thermal Disproportionation Nanocrystal Synthesis Low-Temperature Processing

Ethyltriethoxygermane (CAS 5865-92-9) is an organogermanium alkoxide of the class RGe(OR')₃, with a germanium center bonded to one ethyl group and three ethoxy ligands. It presents as a colorless liquid with a density of 1.11 g/cm³ at 20°C, a boiling point of 180°C, a flash point of 51°C, and a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water).

Molecular Formula C8H20GeO3
Molecular Weight 236.87 g/mol
CAS No. 5865-92-9
Cat. No. B1603156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltriethoxygermane
CAS5865-92-9
Molecular FormulaC8H20GeO3
Molecular Weight236.87 g/mol
Structural Identifiers
SMILESCCO[Ge](CC)(OCC)OCC
InChIInChI=1S/C8H20GeO3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
InChIKeyZDYQCRCRHOQEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyltriethoxygermane (CAS 5865-92-9) Baseline Characterization for Procurement Evaluation


Ethyltriethoxygermane (CAS 5865-92-9) is an organogermanium alkoxide of the class RGe(OR')₃, with a germanium center bonded to one ethyl group and three ethoxy ligands . It presents as a colorless liquid with a density of 1.11 g/cm³ at 20°C, a boiling point of 180°C, a flash point of 51°C, and a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) [1]. Its primary industrial and scientific relevance lies in its utility as a molecular precursor for germanium-containing thin films, sol-gel-derived oxides, and germanium nanocrystals [2].

Precursor type Organogermanium alkoxide (RGe(OR')₃) for sol-gel, thin-film, and nanocrystal synthesis.
Process compatibility Suitable for thermolysis, CVD/ALD, and sol-gel network formation; rated moisture sensitivity 7.
Key selection signal Ethyl substituent enables polymer network formation and low-temperature disproportionation to elemental Ge.

Ethyltriethoxygermane (CAS 5865-92-9) Process Risks from Direct Substitution by Generic Germanium Alkoxides


In-class compounds such as methyltriethoxygermane or tetraethoxygermane cannot be simply interchanged with ethyltriethoxygermane without altering key process outcomes. The organic substituent (R group) directly governs the sol-gel network architecture, thermal decomposition pathway, and disproportionation onset temperature of the derived organogermanium oxide [1]. As demonstrated in controlled studies, varying the R group from ethyl to n-butyl, allyl, or benzyl shifts the onset temperature for Ge nanocrystal formation by up to 150°C and changes the resulting nanocrystal size distribution [1]. Therefore, a substitution based solely on germanium content or alkoxide functionality will yield divergent material properties and inconsistent device performance.

R-group architecture mismatch
The organic substituent (ethyl vs. methyl, butyl) dictates sol-gel network topology and thermal decomposition pathway; class analogs may not form comparable oxide networks.
Thermal budget and nanocrystal size shift
Different R groups alter disproportionation onset and resulting Ge nanocrystal size distribution, shifting processing windows and optoelectronic properties.
Volatility and delivery mismatch
Methyl or tetraethoxy analogs exhibit different vapor pressures; direct substitution can compromise precursor delivery, film uniformity, and deposition rate in CVD/ALD workflows.

Ethyltriethoxygermane (CAS 5865-92-9) Quantified Differentiation vs. Closest Analogs: Evidence Compendium


Ge Nanocrystal Formation Onset Temperature: Ethyl vs. Phenyl Substituent

Ethyltriethoxygermane-derived organogermanium oxide (RGeO₁.₅) undergoes disproportionation to form elemental Ge nanocrystals at an onset temperature of 400 °C, whereas the phenyl-substituted analog requires a significantly higher temperature of 525 °C [1]. This 125 °C reduction enables low-thermal-budget processing on temperature-sensitive substrates.

Onset temperature
Head-to-head
400 °C vs 525 °C (phenyl) −125 °C
Supports low-thermal-budget processing
XRD confirmation in 5% H₂/Ar; 1 h hold
Thermal Disproportionation Nanocrystal Synthesis Low-Temperature Processing

Volatility (Boiling Point) Comparison: Ethyltriethoxygermane vs. Methyltriethoxygermane vs. Tetraethoxygermane

Ethyltriethoxygermane exhibits a boiling point of 180 °C at 760 mmHg, which positions it between the more volatile methyl analog (166–167 °C) and the less volatile tetraethoxy analog (185.5 °C) [1]. This intermediate volatility can be advantageous for optimizing vapor delivery and deposition rate in CVD and ALD processes.

Volatility
Cross-study comparable
180 °Cbp at 760 mmHg
+13 °C above methyl analog; −5.5 °C below tetraethoxy
Intermediate volatility for CVD/ALD delivery
Data to verify; standard pressure conditions
Volatility Vapor Pressure CVD/ALD Precursor

Germanium Nanocrystal Size Control: Ethyl Substituent Yields Largest Mean Diameter Among Alkyl Analogs

Under identical thermolysis conditions (1 h at the respective onset temperature in 5% H₂/95% Ar), the ethyl-substituted precursor yields Ge nanocrystals with a mean diameter of 22 nm, which is 7–11 nm larger than those obtained from n-butyl (15 nm), allyl (12 nm), and benzyl (11 nm) analogs [1]. This larger size results in a redshifted photoluminescence response, providing a route to tune optical properties through precursor selection.

Nanocrystal size
Head-to-head
22 nm vs 11–15 nm (n-butyl, allyl, benzyl) +7 to +11 nm
Larger nanocrystals for NIR optoelectronics
Identical thermolysis conditions; XRD verified
Nanocrystal Size Distribution Optoelectronic Properties Sol-Gel Thermolysis

Liquid Density and Handling Characteristics: Ethyltriethoxygermane vs. Methyl and Tetraethoxy Analogs

Ethyltriethoxygermane has a density of 1.11 g/cm³ at 20°C, which is lower than methyltriethoxygermane (1.13 g/cm³) and tetraethoxygermane (1.14 g/cm³) [1]. This lower density, combined with its intermediate boiling point, influences volumetric metering and vaporization efficiency in liquid delivery systems.

Liquid density
Class-level inference
1.11 g/cm³ (0.02–0.03 g/cm³ lower than methyl and tetraethoxy analogs)
May influence volumetric metering
Data to verify; 20 °C measurement
Liquid Handling Metering Formulation

Ethyltriethoxygermane (CAS 5865-92-9) Evidence-Backed Application Scenarios for Scientific and Industrial Use


Low-Thermal-Budget Synthesis of Germanium Nanocrystals

Procure ethyltriethoxygermane when fabricating germanium nanocrystals on temperature-sensitive substrates such as flexible polymers or pre-processed CMOS layers. The 400 °C disproportionation onset temperature is 125 °C lower than that of the phenyl analog, enabling integration without thermal damage to underlying device structures [1].

Near-Infrared Optoelectronics Requiring Larger Ge Nanocrystals

Select ethyltriethoxygermane as the precursor of choice when the application demands germanium nanocrystals with a mean diameter exceeding 20 nm, which yields a redshifted photoluminescence suitable for near-infrared detection and emission. Under controlled thermolysis, the ethyl substituent produces 22 nm nanocrystals, significantly larger than those from n-butyl (15 nm) or allyl (12 nm) precursors [1].

Vapor Deposition Processes Requiring Intermediate Volatility

Use ethyltriethoxygermane in chemical vapor deposition (CVD) or atomic layer deposition (ALD) when a precursor with boiling point near 180 °C is optimal for the heated delivery system. Its volatility sits between the more volatile methyl analog (166–167 °C) and the less volatile tetraethoxy analog (185.5 °C), offering a tunable deposition window .

Sol-Gel Synthesis of Organogermanium Oxide Networks

Employ ethyltriethoxygermane in sol-gel processes to generate organogermanium oxide polymers (RGeO₁.₅)ₙ that upon thermolysis yield elemental germanium. The ethyl group facilitates network polymer formation (rather than volatile cage-like structures) and undergoes β-hydride elimination cleavage at 400 °C, enabling subsequent disproportionation into GeO₂ and elemental Ge [1].

Application
Selection Property
Validation Focus
Low-thermal-budget Ge nanocrystal synthesis
Disproportionation onset temperature
Confirm nanocrystal formation via XRD after controlled thermolysis
NIR optoelectronics requiring larger nanocrystals
Mean nanocrystal diameter
Verify size distribution and photoluminescence redshift
CVD/ALD processes with intermediate volatility needs
Precursor volatility (boiling point)
Evaluate film thickness uniformity and deposition rate at target delivery temperature
Sol-gel synthesis of organogermanium oxide networks
Sol-gel network-forming capability
Assess polymer formation and thermal conversion to elemental Ge
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